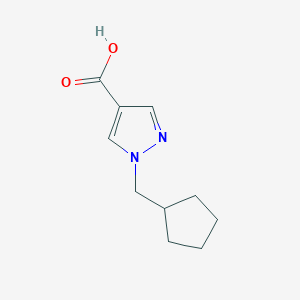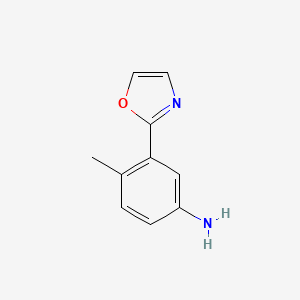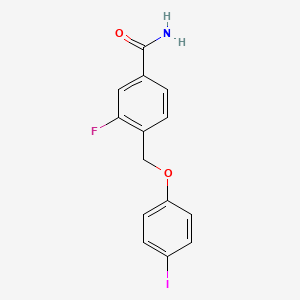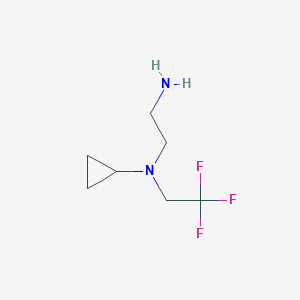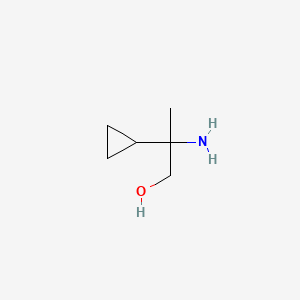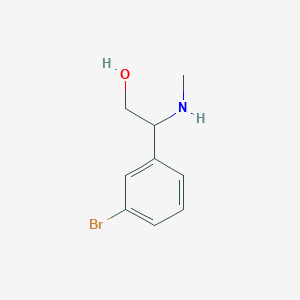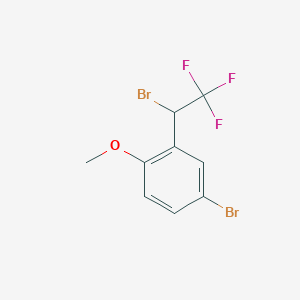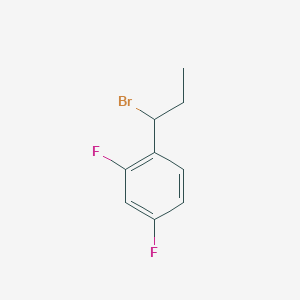![molecular formula C10H13N5 B1526548 2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline CAS No. 1247063-49-5](/img/structure/B1526548.png)
2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline
Descripción general
Descripción
The compound “2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline” is a chemical compound with the molecular formula C10H13N5 .
Molecular Structure Analysis
The molecular structure of “2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline” consists of a tetrazole ring attached to an aniline group via a propyl chain .Aplicaciones Científicas De Investigación
Photophysical Properties and Electroluminescence
One study explores the synthesis, structure, photophysics, and electroluminescence applications of tetradentate bis-cyclometalated platinum complexes, including derivatives of aniline. These complexes display significant luminescence and quantum yields, covering a wide emission spectrum from blue to red. The research indicates potential applications in organic light-emitting diodes (OLEDs), demonstrating excellent performance in devices utilizing these materials (Vezzu et al., 2010).
Gas-Phase Thermolysis
Another study focuses on the synthesis and gas-phase thermolysis of benzotriazole derivatives. The thermolysis of these compounds produces aniline and indoles, providing insights into kinetic and mechanistic aspects. This research is relevant for understanding the thermal stability and decomposition pathways of nitrogen-containing heterocycles, which could be applicable in designing heat-resistant materials or in synthetic chemistry (Dib et al., 2004).
Molecular Interactions and Thermodynamics
A study of molecular interactions in binary mixtures of N-methyl aniline and alcohols provides valuable data on dielectric permittivity and thermodynamic parameters. Such research helps in understanding solvation dynamics and molecular interactions in mixed systems, relevant for solvent design and reaction media optimization in chemical processes (Krishna & Mohan, 2012).
Crystal Engineering and Synthon Design
Research on the crystal structures of compounds involving benzimidazole and aniline derivatives reveals how specific molecular functionalities can act as synthons for crystal engineering. This study highlights the utility of these groups in designing new crystalline materials with desired properties, useful in materials science and pharmaceuticals (Matthews et al., 2003).
Reductive Denitration and Catalysis
A report on the Pd-catalyzed reductive denitration of nitroarenes using propan-2-ol discusses a novel approach to cleaving C-NO2 bonds. This method minimizes the formation of anilines, a common byproduct, and opens new avenues in catalytic reduction techniques, offering potential applications in organic synthesis and industrial chemistry (Kashihara et al., 2018).
Propiedades
IUPAC Name |
2-(1-propan-2-yltetrazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-7(2)15-10(12-13-14-15)8-5-3-4-6-9(8)11/h3-7H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTWZOPPTCNFRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NN=N1)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



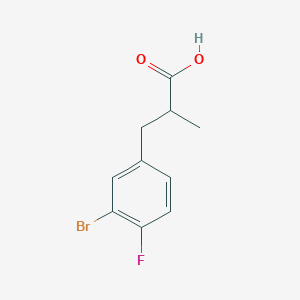
![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B1526468.png)
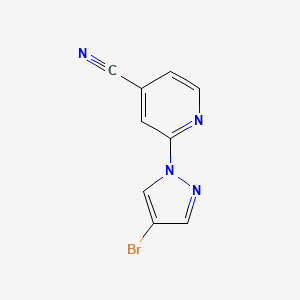
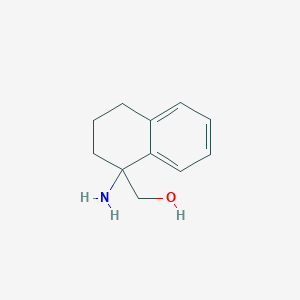
![2-amino-N-[2-(azepan-1-yl)ethyl]acetamide](/img/structure/B1526474.png)
